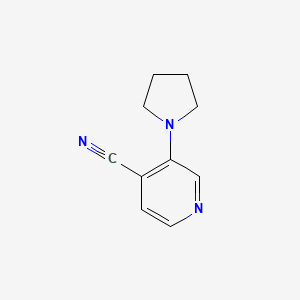

3-(Pyrrolidin-1-yl)pyridine-4-carbonitrile

Description

Properties

IUPAC Name |

3-pyrrolidin-1-ylpyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-7-9-3-4-12-8-10(9)13-5-1-2-6-13/h3-4,8H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLDBHWJLWPEJMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CN=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Nucleophilic Substitution on Pyridine Derivatives

One common approach involves nucleophilic substitution reactions on 4-chloropyridine or similar halogenated pyridines with pyrrolidine:

- Reaction Conditions : Typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120°C).

- Procedure : The halogenated pyridine reacts with excess pyrrolidine in the presence of a base (e.g., potassium carbonate) to facilitate nucleophilic attack at the 4-position.

- Outcome : This method yields the target compound with moderate to high yields (around 60–80%).

Multi-step Synthesis via Pyridine Core Functionalization

This method involves constructing the pyridine ring with the nitrile group followed by introduction of the pyrrolidinyl substituent:

- Step 1 : Synthesis of 4-cyanopyridine derivatives via nucleophilic aromatic substitution or cyclization reactions.

- Step 2 : Functionalization at the 3-position with suitable leaving groups (e.g., halides or triflates).

- Step 3 : Nucleophilic substitution with pyrrolidine to install the pyrrolidin-1-yl group.

Cyclization and Building Block Assembly

Some routes utilize pyridine precursors with pre-installed nitrile groups, followed by cyclization reactions to incorporate the pyrrolidine ring:

- Method : Condensation of pyridine derivatives with amino compounds, followed by cyclization under acidic or basic conditions.

- Reagents : Use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) to attach pyrrolidine.

Specific Research-Backed Methods

Method 1: Catalytic Hydrogenation and Amidation

Based on research from the literature:

- Starting Material : 3-cyanopyridine derivatives.

- Reaction : Catalytic hydrogenation converts the nitrile to an amine, which then reacts with pyrrolidine via amidation.

- Catalysts : Palladium on carbon or Raney Nickel.

- Outcome : High yields (~70–80%) of the target compound.

Method 2: Amidation Using Coupling Reagents

From patents and experimental studies:

- Reagents : Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) as a coupling reagent.

- Procedure : The nitrile or its derivative is amidated with pyrrolidine, often after initial activation of the pyridine ring.

- Conditions : Typically performed in solvents like DMF or dichloromethane at room temperature or slightly elevated temperatures.

Method 3: Synthesis via Pyrrolidine-Functionalized Intermediates

Research indicates the use of intermediates such as pyrrolidinylpyrimidines or pyrrolidinylpyridines:

- Approach : Synthesis of pyrrolidinylpyrimidines followed by selective ring transformations to obtain the pyridine-4-carbonitrile core.

- Reaction Conditions : Use of palladium catalysis, high-temperature cyclizations, and amidation steps.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents | Solvent | Conditions | Yield | Remarks |

|---|---|---|---|---|---|---|

| Nucleophilic Substitution | 4-Chloropyridine | Pyrrolidine, K2CO3 | DMF/DMSO | 80–120°C, reflux | 60–80% | Direct, straightforward |

| Catalytic Hydrogenation & Amidation | 3-Cyanopyridine derivatives | Pd/C or Raney Ni, PyBOP | DMF, dichloromethane | Room temp to 100°C | 70–85% | High efficiency, versatile |

| Coupling Reagents & Activation | Activated pyridine derivatives | PyBOP, carbodiimides | DMF | Room temp | 65–75% | Suitable for complex modifications |

| Intermediates & Cyclization | Pyrrolidinylpyrimidines | Palladium catalysts | Various | Elevated temperatures | 50–70% | Multi-step, requires purification |

Research Findings and Observations

- Reaction Optimization : Use of polar aprotic solvents like DMF enhances nucleophilic substitution efficiency, with temperature control critical for yield maximization.

- Catalysis : Palladium-catalyzed hydrogenation offers a reliable route to convert nitriles to amines, which can then be functionalized further.

- Coupling Reagents : PyBOP and similar reagents facilitate amidation with high selectivity, especially useful when functional groups are sensitive.

- Intermediate Stability : Pyrrolidinylpyrimidines serve as versatile intermediates, allowing for diverse modifications before final cyclization or substitution.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-1-yl)pyridine-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Ammonia or amines in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of pyridine-4-carboxylic acid derivatives.

Reduction: Formation of pyridine-4-methylamine derivatives.

Substitution: Formation of amides or other substituted pyridine derivatives.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that compounds similar to 3-(Pyrrolidin-1-yl)pyridine-4-carbonitrile exhibit significant anticancer properties. For instance, derivatives of pyridine compounds have been noted for their ability to inhibit cancer cell proliferation. Studies indicate that these compounds can interact with various cellular pathways, leading to apoptosis in cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Pyridine derivatives, including this compound, have shown efficacy against a range of bacterial strains, including Staphylococcus aureus and Candida albicans. This makes them potential candidates for developing new antimicrobial agents, especially in light of rising antibiotic resistance .

Neurological Effects

There is ongoing research into the neuropharmacological effects of pyridine derivatives. Compounds with similar structures have been investigated for their potential in treating neurological disorders, including anxiety and depression. The unique structural features of this compound may enhance its interaction with neurotransmitter systems .

Synthesis of Novel Compounds

This compound serves as a building block in organic synthesis. Its ability to undergo various chemical reactions allows chemists to create novel derivatives with tailored biological activities. For example, it can be utilized in the synthesis of more complex heterocycles that may possess enhanced pharmacological properties .

Chemical Probes

In research settings, this compound is often used as a chemical probe to study biological pathways involving pyridine and pyrrolidine structures. Its reactivity allows researchers to investigate the roles of specific proteins and enzymes in disease mechanisms.

Case Study 1: Anticancer Activity Assessment

A study assessed the cytotoxic effects of this compound on various cancer cell lines, including ovarian and breast cancer cells. The results indicated moderate cytotoxicity against ovarian cancer cells while showing limited toxicity toward non-cancerous cells, suggesting its potential as a selective anticancer agent .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of this compound were tested against multiple bacterial strains. The results demonstrated significant inhibitory effects on S. aureus, indicating its potential utility in developing new treatments for bacterial infections .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Mercapto-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile | Contains a thiol group | Enhanced antimicrobial activity |

| 4-Pyrrolidin-3-cyanopyridine | Different position of cyano group | Potential anticancer properties |

| 2-(Pyrrolidin-1-yl)pyridine | Lacks the cyano group | Focused on neurological effects |

This table illustrates the diversity within this chemical class while highlighting the unique attributes of this compound.

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-1-yl)pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, while the nitrile group can participate in hydrogen bonding and other interactions that stabilize the compound within the active site.

Comparison with Similar Compounds

Structural Variations

Key analogs identified in the evidence include:

2-Methyl-6-(pyrrolidin-1-yl)pyridine-4-carbonitrile (CAS: 1601948-35-9): Features a methyl group at position 2 and pyrrolidine at position 6, altering electronic properties and lipophilicity compared to the target compound .

3-{4-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile (CAS: 2640863-40-5): Incorporates a piperazine-pyrimidine moiety, significantly increasing molecular weight (349.43 g/mol) and hydrogen-bonding capacity .

4-[4-(3-Oxidanylidene-3-pyrrolidin-1-yl-propyl)piperidin-1-yl]benzenecarbonitrile (PDB Ligand: 5TD): A bulkier derivative with a piperidine-benzene scaffold, highlighting the impact of extended aromatic systems on steric bulk .

Molecular Docking and Kinase Inhibition

- Enzyme Interactions : reports N-methylation of a related compound by mycobacterial methyltransferases, indicating possible roles in antimicrobial resistance .

Physicochemical Properties

Biological Activity

3-(Pyrrolidin-1-yl)pyridine-4-carbonitrile is a compound characterized by its unique structural features, including a pyridine ring, a pyrrolidinyl group, and a cyano group. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview of its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₀N₃. The presence of the cyano group enhances its reactivity, contributing to its interaction with various biological targets.

Structural Features

| Feature | Description |

|---|---|

| Pyridine Ring | Six-membered aromatic ring with one nitrogen atom |

| Pyrrolidinyl Group | Five-membered ring containing one nitrogen atom |

| Cyano Group (-C≡N) | Enhances reactivity and potential biological activity |

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Protein Kinase Modulation : The compound has shown the ability to modulate protein kinase activity, which is crucial for various cellular processes and signaling pathways.

- Cellular Effects : It influences cell function by modulating signaling pathways, gene expression, and cellular metabolism. The compound's interaction with enzymes and proteins can lead to enzyme inhibition or activation.

The biological effects of this compound are attributed to several mechanisms:

- Enzyme Interaction : The compound binds to specific enzymes, potentially inhibiting or activating their functions.

- Cell Signaling Modulation : It alters cell signaling pathways, impacting processes such as proliferation and apoptosis.

- Gene Expression Regulation : It influences the expression of genes involved in various metabolic pathways.

Antidiabetic Activity

Studies have explored the antidiabetic potential of pyridine derivatives similar to this compound. These compounds have been shown to stimulate glucose uptake in muscle and fat cells without affecting circulating insulin levels .

Anticancer Activity

In vitro studies have assessed the cytotoxicity of related compounds against various cancer cell lines. For instance, derivatives exhibiting structural similarities demonstrated moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards noncancerous cells .

Summary of Biological Activities

Applications in Scientific Research

The compound's versatility makes it a valuable building block in synthetic chemistry and drug development:

- Building Block for Complex Molecules : It serves as a precursor in synthesizing more complex pharmacologically active compounds.

- Potential Therapeutic Agent : Investigated for its therapeutic properties, particularly in treating metabolic disorders and cancers.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Pyrrolidin-1-yl)pyridine-4-carbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via regioselective cyclization or nucleophilic substitution. For example, pyridine-3-carbonitrile derivatives are often prepared by reacting pyrrolidine with halogenated pyridine precursors under basic conditions (e.g., sodium methoxide in methanol). Optimization involves adjusting catalysts (e.g., sodium or potassium bases), solvent polarity, and temperature to enhance regioselectivity and yield. Evidence from pyridine derivative syntheses suggests that alcohol solvents and controlled heating (60–80°C) improve reaction efficiency .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms pyrrolidine ring integration.

- X-ray Crystallography : Resolves molecular geometry, bond angles, and intermolecular interactions (e.g., hydrogen bonding). For related pyridine-carbonitriles, studies using single-crystal X-ray diffraction (293 K, R factor ≤0.055) have validated stereochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Detects nitrile (C≡N) stretches (~2200 cm⁻¹) and pyrrolidine ring vibrations. Reference databases like NIST Chemistry WebBook provide benchmark spectral data .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents. Safety data for analogous compounds highlight risks of irritation and recommend immediate rinsing with water upon exposure .

Advanced Research Questions

Q. How do structural modifications at the pyrrolidine or pyridine moieties influence pharmacological activity?

- Methodological Answer : Systematic SAR (Structure-Activity Relationship) studies are essential. For example:

- Pyrrolidine Substitution : Introducing electron-withdrawing groups (e.g., -CF₃) at the pyrrolidine nitrogen can enhance binding to enzymatic targets (e.g., kinases).

- Pyridine Functionalization : Adding halogen atoms (e.g., fluorine) at the 4-position improves metabolic stability. Pharmacological assays on pyridine-3-carbonitrile derivatives show that such modifications modulate IC₅₀ values by altering hydrophobic interactions and hydrogen-bonding networks .

Q. How can computational methods predict the compound’s reactivity in novel reactions or biological systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., protein-ligand binding) using software like GROMACS or AMBER.

- CSD Surveys : Analyze crystal packing data from the Cambridge Structural Database to identify common supramolecular motifs (e.g., π-π stacking in pyridine derivatives) .

Q. What strategies resolve contradictions in mechanistic studies of this compound’s biological activity?

- Methodological Answer :

- Comparative Assays : Replicate studies under standardized conditions (e.g., pH, temperature) to isolate variables.

- Cross-Validation : Use orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) to confirm results.

- Meta-Analysis : Review pharmacological data from diverse derivatives (e.g., fluorinated vs. chlorinated analogs) to identify trends. For instance, conflicting cytotoxicity reports in pyridine-carbonitriles may arise from differences in cell line selectivity or assay protocols .

Q. How to design a study exploring interactions between this compound and biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Target Selection : Prioritize targets with structural homology to known pyridine-carbonitrile-binding proteins (e.g., cytochrome P450 isoforms).

- Biophysical Techniques :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH).

- Crystallographic Screening : Co-crystallize the compound with the target protein to visualize binding modes. Studies on similar compounds have identified key hydrogen bonds with active-site residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.